2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one
CAS No.: 834914-18-0
Cat. No.: VC19025495
Molecular Formula: C15H15ClO2
Molecular Weight: 262.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 834914-18-0 |
|---|---|
| Molecular Formula | C15H15ClO2 |
| Molecular Weight | 262.73 g/mol |
| IUPAC Name | 2-chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one |
| Standard InChI | InChI=1S/C15H15ClO2/c1-3-14(16)15(17)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3 |
| Standard InChI Key | CXQNZDGRJHYFMO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one belongs to the substituted ketone class, distinguished by a naphthalene ring substituted with a methoxy group at position 6 and a chlorinated butanone chain at position 2. The IUPAC name, 2-chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one, reflects this arrangement.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 834914-18-0 |
| Molecular Formula | C₁₅H₁₅ClO₂ |
| Molecular Weight | 262.73 g/mol |
| SMILES | CCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Cl |
| InChI Key | CXQNZDGRJHYFMO-UHFFFAOYSA-N |
The chloro group at the β-position of the ketone enhances electrophilicity, making the compound reactive toward nucleophiles. The methoxynaphthalene moiety contributes to aromatic stability and influences solubility in organic solvents.
Synthesis and Manufacturing Processes
Core Synthetic Route
The primary synthesis involves reacting 6-methoxy-2-naphthaldehyde with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). This Friedel-Crafts acylation installs the ketone group, followed by chlorination using sulfuryl chloride (SO₂Cl₂) to introduce the β-chloro substituent.
Key Reaction Steps:
-
Friedel-Crafts Acylation:
6-Methoxy-2-naphthaldehyde reacts with butyryl chloride, forming 1-(6-methoxynaphthalen-2-yl)butan-1-one. -
Chlorination:
Sulfuryl chloride selectively chlorinates the β-carbon of the ketone, yielding the final product.
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by the electron-withdrawing chloro group, which reduces ketone reactivity toward nucleophilic attack. It is soluble in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., dimethylformamide) but exhibits limited water solubility due to the hydrophobic naphthalene core.
Table 2: Inferred Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP | ~3.8 (estimated) |
| Solubility in DMSO | High |
Analytical Characterization
Spectroscopic Profiling
-
Infrared Spectroscopy (IR):
A strong absorption band near 1,710 cm⁻¹ confirms the ketone carbonyl group, while C-Cl stretching appears at 550–650 cm⁻¹. -
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The methoxy group resonates as a singlet at δ 3.9–4.1 ppm. Aromatic protons on the naphthalene ring appear as multiplets between δ 7.2–8.5 ppm.
-
¹³C NMR: The carbonyl carbon is observed near δ 205 ppm, with the chloro-bearing carbon at δ 45–50 ppm.
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